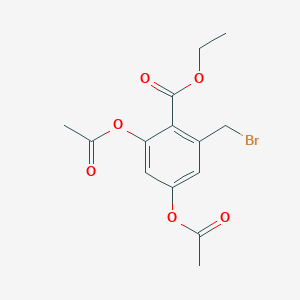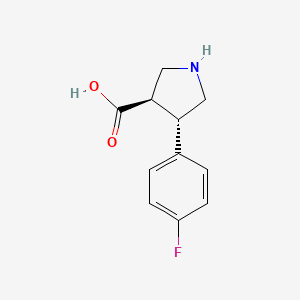
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, also known as FPC or Fluoropyrrolidine carboxylic acid, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid acts as a selective agonist of the AMPA subtype of glutamate receptors, which are responsible for the fast excitatory synaptic transmission in the central nervous system. By binding to these receptors, this compound enhances the activity of glutamate, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various experimental models. In animal studies, this compound has been found to enhance learning and memory, reduce anxiety and depression-like behaviors, and increase locomotor activity. In vitro studies have shown that this compound enhances the activity of glutamate receptors, leading to increased synaptic transmission and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid is its selectivity for the AMPA subtype of glutamate receptors, which allows for a more precise manipulation of synaptic transmission and plasticity. However, one of the main limitations of this compound is its relatively low potency compared to other AMPA receptor agonists, which may limit its usefulness in certain experimental models.
Direcciones Futuras
There are several potential future directions for the study of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid. One area of interest is the development of more potent and selective this compound analogs for use in experimental models. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including depression, anxiety, and schizophrenia. Finally, the role of this compound in synaptic transmission and plasticity in various brain regions and circuits remains an important area of study.
Aplicaciones Científicas De Investigación
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid has been widely studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, this compound has been used as a tool for studying the role of glutamate receptors in synaptic transmission and plasticity. In drug discovery, this compound has been explored as a scaffold for the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
(3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKAESVIGMPPNB-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



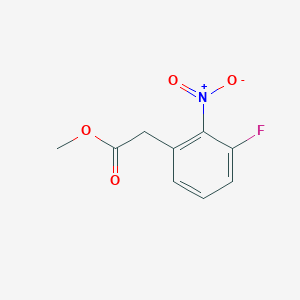
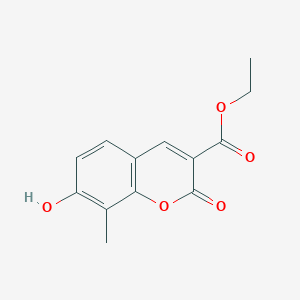
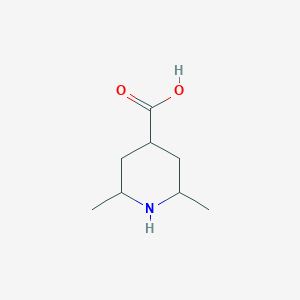
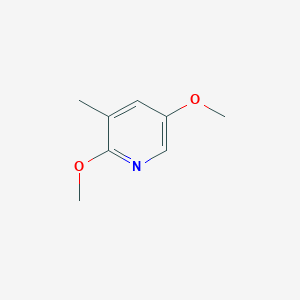
![Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3231885.png)
![3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-](/img/structure/B3231901.png)
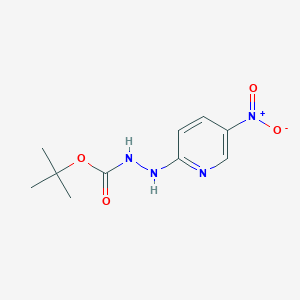
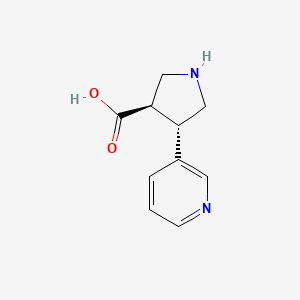




![(E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B3231955.png)
